3-[1-(Methylamino)ethyl]benzonitrile
Overview
Description
“3-[1-(Methylamino)ethyl]benzonitrile” is a chemical compound with the CAS Number: 1158052-24-4 . It has a molecular weight of 160.22 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “3-[1-(Methylamino)ethyl]benzonitrile” is1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3
. This code provides a detailed representation of the molecule’s structure.
Scientific Research Applications
Montmorillonite Clay Catalysis
Montmorillonite K10 clay catalyzes the reaction of methyl benzoate with NH3, producing benzonitrile and other compounds. This study demonstrates the potential of Montmorillonite clay in catalyzing reactions involving benzonitrile derivatives, contributing to a broader understanding of catalysis mechanisms (Wali et al., 1998).
Synthesis of Heterocyclic Compounds
The one-pot synthesis of 4-Amino-1,2-dihydro-3-quinolinecarboxylic acid derivatives utilizes 2-(methylamino)benzonitrile. This research highlights the role of benzonitrile derivatives in synthesizing complex organic compounds with potential pharmaceutical applications (Kobayashi et al., 1997).
Inhibition of Cyclotrimerization
The reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile leads to the inhibition of cyclotrimerization, suggesting potential pathways in chemical synthesis involving benzonitrile derivatives (Davies et al., 1997).
Palladium-Catalyzed Cyclization
Palladium-catalyzed cyclization of α(o-Bromoanilino)alkenenitriles to 2-(methylamino)benzonitrile demonstrates the versatility of benzonitrile derivatives in organic synthesis, particularly in creating complex ring structures (Yang et al., 1994).
TICT Excited State Analysis
The study of the TICT excited state in secondary aromatic amines, such as 4-(methylamino)benzonitrile, offers insights into the photophysical properties of these compounds, which can be vital for developing optoelectronic materials (Rotkiewicz & Rettig, 1992).
X-ray Structures and Computational Studies
Investigations into the X-ray structures and computational aspects of various cathinones, including 2-(methylamino)benzonitrile derivatives, contribute to the understanding of their chemical and physical properties, essential for drug design and material science (Nycz et al., 2011).
Anti-Gastric Cancer Activity
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, derived from 4-(methylamino)-3-nitrobenzoic acid, shows promising anti-cancer activity against human gastric cancer cell lines. This underscores the potential of benzonitrile derivatives in developing new anticancer therapies (Liu et al., 2019).
Synthesis Technology
The synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate demonstrates the practical application of benzonitrile derivatives in industrial production, highlighting their utility in large-scale chemical synthesis (Qiao-yun, 2012).
Safety And Hazards
properties
IUPAC Name |
3-[1-(methylamino)ethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFYFVXVHIGBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Methylamino)ethyl]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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